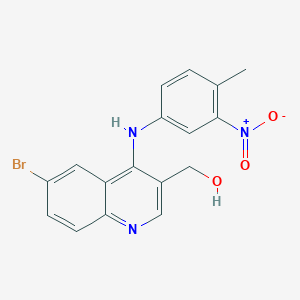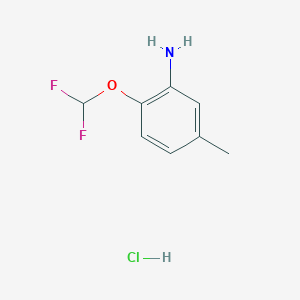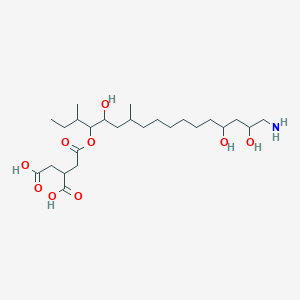
AAL Toxin TB2
Overview
Description
AAL Toxin TB2 is a mycotoxin produced by the fungus Alternaria alternata f. sp. lycopersici. This compound is part of a family of host-specific toxins that are known to cause stem canker disease in tomatoes. The AAL toxins, including TB2, are chemically related to fumonisins, another group of mycotoxins produced by Fusarium species .
Mechanism of Action
Target of Action
AAL Toxin TB2, a mycotoxin produced by the fungus Alternaria alternata f. splycopercici, primarily targets ceramide synthase in both plant and animal cells . Ceramide synthase is a key enzyme involved in the biosynthesis of sphingolipids, a class of lipids that play crucial roles in cellular processes such as differentiation, proliferation, and apoptosis .
Mode of Action
This inhibition disrupts the normal balance of cellular homeostasis, leading to a variety of morphological and biochemical changes characteristic of apoptosis .
Biochemical Pathways
The inhibition of ceramide synthase by this compound disrupts the sphingolipid biosynthesis pathway . This disruption can lead to an accumulation of sphinganine, a precursor in the pathway, and a decrease in complex sphingolipids. The imbalance in these cellular components can trigger apoptosis, a form of programmed cell death .
Result of Action
The primary result of this compound’s action is the induction of apoptosis in both plant and animal cells . This is characterized by a series of events such as cell shrinkage, nuclear fragmentation, chromatin condensation, and chromosomal DNA fragmentation . In addition, the toxin can inhibit cell proliferation in certain types of cells, such as rat liver and dog kidney cells .
Biochemical Analysis
Biochemical Properties
AAL Toxin TB2 interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is likely associated with the inhibition of ceramide synthase in both plants and animals .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of this compound involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. This includes information on the toxin’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes or cofactors. This also includes any effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. This includes any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound and any effects on its activity or function could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AAL Toxin TB2 involves the esterification of 1-amino-11,15-dimethylheptadeca-2,4,13,14-tetrol with tricarballylic acid. The reaction conditions typically include the use of a suitable solvent and a catalyst to facilitate the esterification process .
Industrial Production Methods: Industrial production of this compound is generally achieved through the cultivation of Alternaria alternata f. sp. lycopersici in controlled environments. The fungus is grown in a nutrient-rich medium, and the toxin is extracted from the culture filtrates using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions: AAL Toxin TB2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding the compound’s stability and reactivity under different conditions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium cyanide.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.
Scientific Research Applications
AAL Toxin TB2 has several scientific research applications across various fields:
Chemistry: The compound is used as a model system for studying the chemical properties and reactivity of mycotoxins.
Biology: this compound is employed in research on plant-pathogen interactions, particularly in understanding the mechanisms of host-specific toxin action.
Medicine: The compound’s ability to inhibit ceramide synthase makes it a valuable tool for studying sphingolipid metabolism and its role in diseases such as cancer and neurodegenerative disorders.
Comparison with Similar Compounds
Fumonisins: Produced by Fusarium species, these mycotoxins are structurally related to AAL Toxin TB2 and share similar mechanisms of action.
AAL Toxin TA: Another member of the AAL toxin family, differing from TB2 in its specific chemical structure and biological activity.
Alternariol: A non-host-specific mycotoxin produced by Alternaria species, with distinct chemical properties and toxicological effects.
Properties
IUPAC Name |
2-[2-(17-amino-5,14,16-trihydroxy-3,7-dimethylheptadecan-4-yl)oxy-2-oxoethyl]butanedioic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H47NO9/c1-4-17(3)24(35-23(32)13-18(25(33)34)12-22(30)31)21(29)11-16(2)9-7-5-6-8-10-19(27)14-20(28)15-26/h16-21,24,27-29H,4-15,26H2,1-3H3,(H,30,31)(H,33,34) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXORSUNDLFDGCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(CC(C)CCCCCCC(CC(CN)O)O)O)OC(=O)CC(CC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H47NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


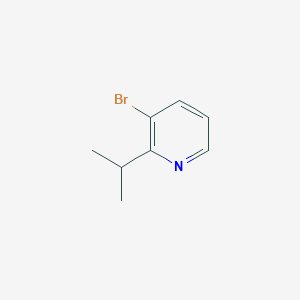
![5-(Aminomethyl)-3-[(4-fluorophenyl)methyl]-1,3-oxazolidin-2-one hydrochloride](/img/structure/B3034169.png)
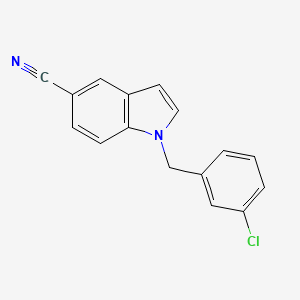
![[3,5-Bis(trifluoromethyl)phenoxy]propane](/img/structure/B3034172.png)
![3-chloro-N-[(Z)-1-methylsulfanyl-2-nitroethenyl]aniline](/img/structure/B3034173.png)
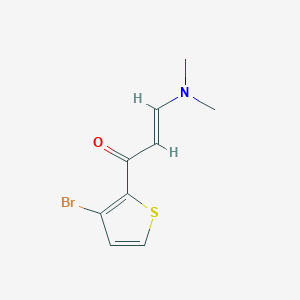
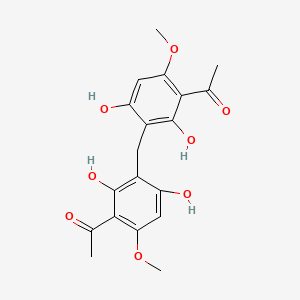
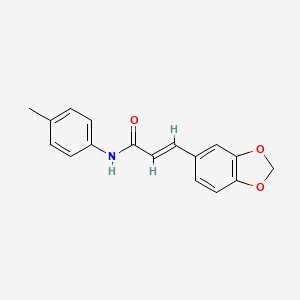
![4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-methylbenzenesulfonamide](/img/structure/B3034182.png)
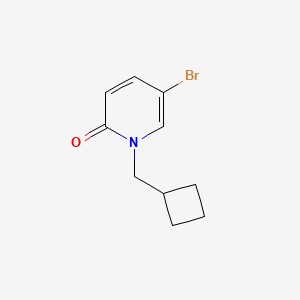
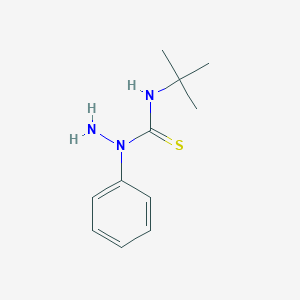
![1,1'-[(5aR,8aR,14aR)-5a,6,7,8,8a,9-Hexahydro-5H-[1]benzopyrano[3,2-d]xanthene-1,13-diyl]bis[1,1-di(3,5-dimethylphenylphosphine](/img/structure/B3034188.png)
